molecular formula C8H13NO3S B2512150 Cyclopropyl(1,1-dioxidothiomorpholino)methanone CAS No. 1340265-18-0

Cyclopropyl(1,1-dioxidothiomorpholino)methanone

Cat. No.: B2512150
CAS No.: 1340265-18-0
M. Wt: 203.26
InChI Key: DSOISCHDSXJIJZ-UHFFFAOYSA-N
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Description

Cyclopropyl(1,1-dioxidothiomorpholino)methanone is a unique organic compound characterized by its cyclopropyl group attached to a methanone moiety, which is further connected to a thiomorpholine ring with a 1,1-dioxide substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(1,1-dioxidothiomorpholino)methanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The cyclopropyl group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Cyclopropyl(1,1-dioxidothiomorpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(1,1-dioxidothiomorpholino)methanone involves its interaction with molecular targets through its cyclopropyl and thiomorpholine moieties. The cyclopropyl group can stabilize carbocations, while the thiomorpholine ring can participate in hydrogen bonding and other interactions with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its cyclopropyl group, thiomorpholine ring, and methanone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclopropyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c10-8(7-1-2-7)9-3-5-13(11,12)6-4-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOISCHDSXJIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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